

Application Notes and Protocols for LX7101

Stock Solution Preparation in DMSO

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Compound of Interest

Compound Name: LX7101

Cat. No.: B608707

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These application notes provide a comprehensive guide for the preparation, storage, and use of **LX7101** stock solutions in dimethyl sulfoxide (DMSO). **LX7101** is a potent dual inhibitor of LIM domain kinase (LIMK) and Rho-associated protein kinase (ROCK), making it a valuable tool for research in areas such as ocular hypertension and glaucoma.[\[1\]](#)[\[2\]](#)[\[3\]](#)

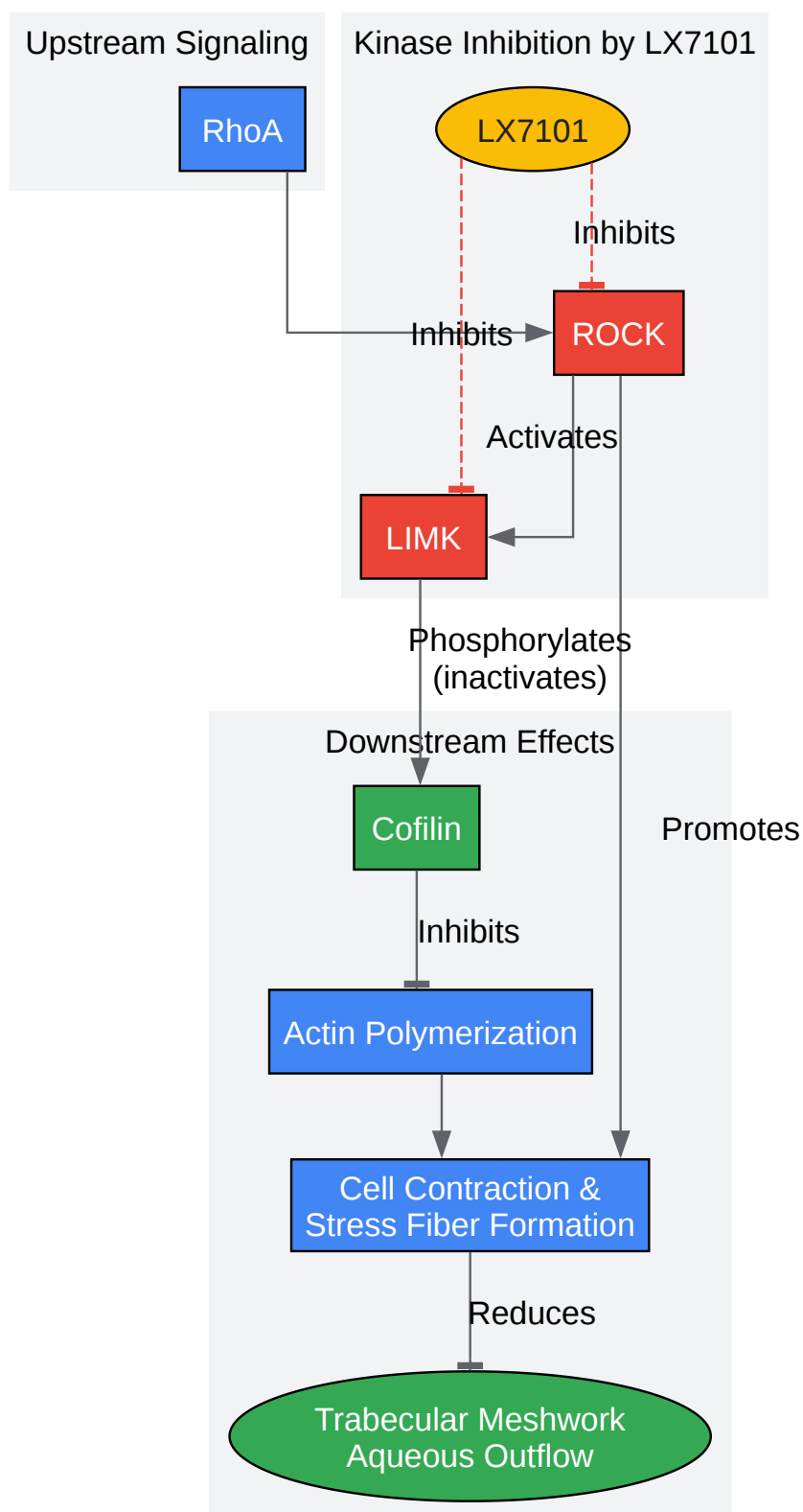
Quantitative Data Summary

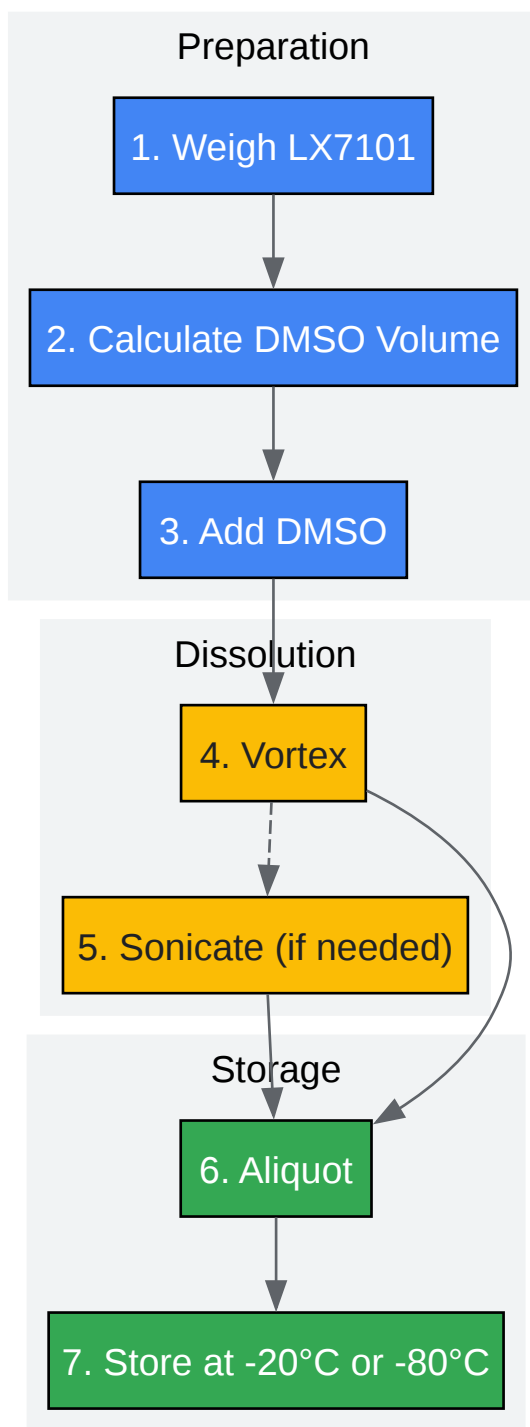
The following table summarizes the key quantitative information for **LX7101**, including its molecular properties and inhibitory concentrations.

Parameter	Value	Source
Molecular Weight	451.52 g/mol	
Chemical Formula	C23H29N7O3	
IC50 (LIMK1)	24 nM	[1][4][5]
IC50 (LIMK2)	1.6 nM (at 2 μ M ATP: 4.3 nM)	[1][4][5]
IC50 (ROCK1)	69 nM	
IC50 (ROCK2)	10 nM (some sources state 32 nM)	[1][4][5]
IC50 (PKA)	<1 nM	[1][4][5]
Solubility in DMSO	\geq 24 mg/mL; up to 20 mM	[6]

Signaling Pathway of LX7101

LX7101 exerts its effects by inhibiting the LIMK and ROCK signaling pathways, which are crucial regulators of actin cytoskeleton dynamics.[2] In the context of glaucoma, this inhibition leads to the relaxation of the trabecular meshwork, increasing aqueous humor outflow and thereby reducing intraocular pressure.[2]





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